2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate
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Overview
Description
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is a chemical compound with the molecular formula C17H25NO5 It is known for its unique structure, which includes an ethoxy group, a carbamoyl group, and a phenyl ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with 3-methylbutyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or carbamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl methyl carbonate
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl propyl carbonate
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl butyl carbonate
Uniqueness
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5463-25-2 |
---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-ethoxy-4-(3-methylbutylcarbamoyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C17H25NO5/c1-5-21-15-11-13(16(19)18-10-9-12(3)4)7-8-14(15)23-17(20)22-6-2/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,19) |
InChI Key |
JCZKJGVQKMDHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCC(C)C)OC(=O)OCC |
Origin of Product |
United States |
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